4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Overview
Description
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound with a molecular formula of C8H9N3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with formamide under reflux conditions . This reaction leads to the formation of the desired thienopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thienopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidines .
Scientific Research Applications
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Another heterocyclic compound with similar structural features.
4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid: A derivative with additional functional groups.
Uniqueness
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one is unique due to its specific thienopyrimidine ring system and the presence of amino and methyl groups at distinct positions.
Properties
IUPAC Name |
4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYAMFFJJQMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=O)NC(=C12)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019838 | |
Record name | 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121746-18-7 | |
Record name | 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121746187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VLS8HFV5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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